molecular formula C9H9ClFN3S B2899610 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride CAS No. 1989672-53-8

5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride

Cat. No.: B2899610
CAS No.: 1989672-53-8
M. Wt: 245.7
InChI Key: FMFXKTUFPWNSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C9H9ClFN3S and its molecular weight is 245.7. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 5-[(4-Fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine hydrochloride are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Mode of Action

It is known that the compound contains a fluorophenyl group, which is often associated with increased lipophilicity and improved binding to target proteins .

Pharmacokinetics

The presence of the fluorophenyl group may enhance the compound’s bioavailability by increasing its lipophilicity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes. Specific details about how these factors influence the action of this compound are currently unknown .

Properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S.ClH/c10-7-3-1-6(2-4-7)5-8-12-13-9(11)14-8;/h1-4H,5H2,(H2,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFXKTUFPWNSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(S2)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.